molecular formula C9H10BrNO2S B1386703 4H-Amino-6-bromo-1,3-dihydroisothiochromen-1,1-dioxide CAS No. 916420-32-1

4H-Amino-6-bromo-1,3-dihydroisothiochromen-1,1-dioxide

Cat. No. B1386703
CAS RN: 916420-32-1
M. Wt: 276.15 g/mol
InChI Key: PULIRAMXTGWLKW-UHFFFAOYSA-N
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Description

4H-Amino-6-bromo-1,3-dihydroisothiochromen-1,1-dioxide (ABD) is a compound of interest due to its potential applications in scientific research and lab experiments. ABD is a synthetic compound that can be synthesized with a variety of methods, and it has been studied for its biochemical and physiological effects.

Scientific Research Applications

Pharmaceutical Research

This compound is a valuable synthon in pharmaceutical research. Its structure is conducive to modifications that can lead to the development of new therapeutic agents. For instance, its isothiochromen moiety can be exploited to create derivatives with potential antibacterial and antifungal properties .

Material Science

In material science, the compound’s unique chemical structure could be utilized in the synthesis of novel organic semiconductors. These materials are crucial for developing flexible electronic devices .

Analytical Chemistry

The bromine atom present in the compound makes it a suitable candidate for use as a reagent or a reference compound in halogen-specific detection methods in analytical chemistry .

Chemical Synthesis

The compound serves as a building block in chemical synthesis, particularly in the construction of complex molecules with isothiochromen structures, which are prevalent in many natural products and pharmaceuticals.

Catalysis

Due to its reactive sites, this compound could be used as a catalyst or a catalyst precursor in various organic reactions, such as the synthesis of heterocyclic compounds .

Biological Studies

The compound’s ability to interact with biological macromolecules could be harnessed in studies related to enzyme inhibition, which is a critical aspect of drug discovery .

Photodynamic Therapy

Its structure suggests potential applications in photodynamic therapy as a photosensitizer due to the presence of the bromine atom, which can be activated by light to produce reactive oxygen species .

Agrochemical Research

Finally, the compound could be investigated for its use in agrochemicals, possibly as a precursor for the synthesis of novel pesticides or herbicides with improved safety profiles .

properties

IUPAC Name

6-bromo-2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2S/c10-7-2-1-6-4-14(12,13)5-9(11)8(6)3-7/h1-3,9H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULIRAMXTGWLKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(CS1(=O)=O)C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656810
Record name 4-Amino-6-bromo-3,4-dihydro-2-benzothiopyran-2,2(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

916420-32-1
Record name 1H-2-Benzothiopyran-4-amine, 6-bromo-3,4-dihydro-, 2,2-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916420-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-6-bromo-3,4-dihydro-2-benzothiopyran-2,2(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4H-Amino-6-bromo-1,3-dihydroisothiochromen-1,1-dioxide
Reactant of Route 2
Reactant of Route 2
4H-Amino-6-bromo-1,3-dihydroisothiochromen-1,1-dioxide
Reactant of Route 3
4H-Amino-6-bromo-1,3-dihydroisothiochromen-1,1-dioxide
Reactant of Route 4
4H-Amino-6-bromo-1,3-dihydroisothiochromen-1,1-dioxide
Reactant of Route 5
4H-Amino-6-bromo-1,3-dihydroisothiochromen-1,1-dioxide
Reactant of Route 6
4H-Amino-6-bromo-1,3-dihydroisothiochromen-1,1-dioxide

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